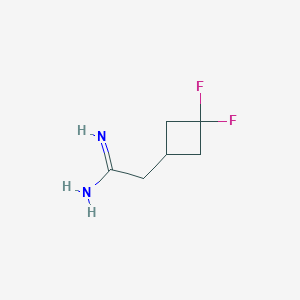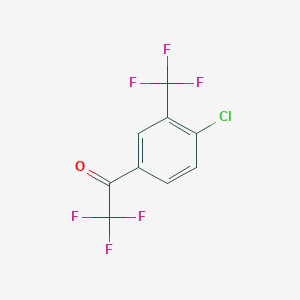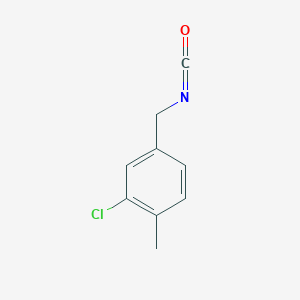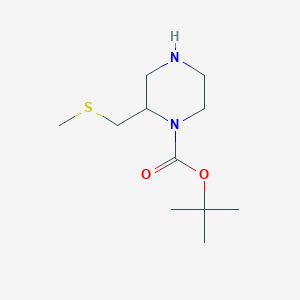
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-3-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of 3-(5-azido-2-fluorophenyl)-3-oxopropanoate or 3-(5-thiocyanato-2-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(5-bromo-2-fluorophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is utilized in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance the compound’s ability to bind to active sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens imparts distinct electronic properties, making the compound more reactive and versatile in chemical synthesis. Additionally, the specific arrangement of these atoms enhances the compound’s binding affinity to biological targets, making it a valuable intermediate in drug development.
Properties
Molecular Formula |
C10H8BrFO3 |
|---|---|
Molecular Weight |
275.07 g/mol |
IUPAC Name |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8BrFO3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3 |
InChI Key |
PCKAFIYJLZDAJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



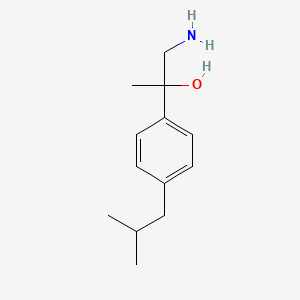


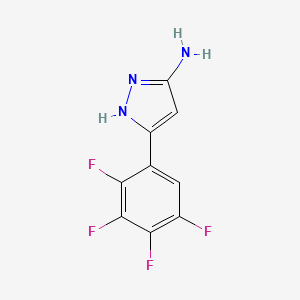

![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)



